C-5 Epimer Identity Confirmed by Oxidation: Opposite Optical Rotation vs Gymnoascolide B
Gymnoascolide C was confirmed as the C-5 epimer of gymnoascolide B through pyridinium dichromate oxidation of each to the identical ketone 4. The ketone derived from gymnoascolide C exhibited [α]D −160° (c 0.014, CHCl₃), whereas the ketone derived from gymnoascolide B exhibited [α]D +175° (c 0.018, CHCl₃)—equal magnitude but opposite sign, consistent with C-5 epimers [1]. The corresponding CD spectra were also near-mirror images: gymnoascolide C-derived ketone showed λmax (Δε) 233 (+34,000), 307 (−15,000) nm versus gymnoascolide B-derived ketone at 233 (−41,000), 307 (+18,500) nm [1].
| Evidence Dimension | Optical rotation of oxidized ketone derivative 4 |
|---|---|
| Target Compound Data | [α]D −160° (c 0.014, CHCl₃); CD (MeOH) λmax (Δε) 233 (+34,000), 307 (−15,000) nm |
| Comparator Or Baseline | Gymnoascolide B-derived ketone 4: [α]D +175° (c 0.018, CHCl₃); CD (MeOH) λmax (Δε) 233 (−41,000), 307 (+18,500) nm |
| Quantified Difference | Opposite sign of optical rotation; near-mirror-image CD spectra confirming C-5 epimeric relationship |
| Conditions | Oxidation with pyridinium dichromate in CH₂Cl₂; polarimetry in CHCl₃; CD spectroscopy in MeOH |
Why This Matters
This direct stereochemical evidence unequivocally distinguishes gymnoascolide C from gymnoascolide B, making it essential for any study requiring a defined C-5 (S) configuration in the butenolide series.
- [1] Clark, B.; Capon, R. J.; Lacey, E.; Tennant, S.; Gill, J. H.; Bulheller, B.; Bringmann, G. Gymnoascolides A–C: Aromatic Butenolides from an Australian Isolate of the Soil Ascomycete Gymnoascus reessii. J. Nat. Prod. 2005, 68 (8), 1226–1230. DOI: 10.1021/np050145p. View Source
